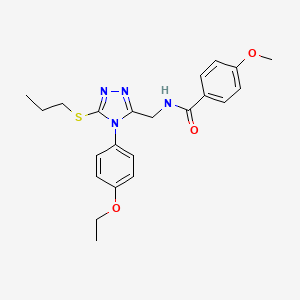

N-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a propylthio (-S-Pr) moiety at position 5, and a 4-methoxybenzamide group linked via a methylene bridge at position 2. The ethoxy and methoxy substituents enhance lipophilicity, while the propylthio group contributes to electronic modulation of the triazole ring, influencing reactivity and biological interactions .

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-4-14-30-22-25-24-20(26(22)17-8-12-19(13-9-17)29-5-2)15-23-21(27)16-6-10-18(28-3)11-7-16/h6-13H,4-5,14-15H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKJPSOFMBRDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=C(C=C2)OCC)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound belonging to the 1,2,4-triazole family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring that is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit a wide range of biological activities, including:

- Antifungal Activity : Triazoles are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes.

- Antibacterial Activity : Several studies have demonstrated that triazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a related triazole compound exhibited MIC values ranging from 0.046 to 3.11 μM against various pathogens .

- Anticancer Properties : Triazoles have been explored as potential anticancer agents. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

- Cholinesterase Inhibition : Some triazole derivatives have shown promise as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Substituents on the Triazole Ring : The presence of electron-donating groups such as methoxy enhances activity.

- Alkyl Chain Length : The propylthio group contributes to the lipophilicity and overall potency against various biological targets.

- Phenyl Groups : Substituted phenyl groups at specific positions have been shown to significantly affect the compound's activity .

Case Studies and Research Findings

Several studies highlight the biological efficacy of triazole derivatives similar to this compound:

Antibacterial Activity

A study evaluated various 1,2,4-triazole derivatives against drug-resistant strains of Staphylococcus aureus and Escherichia coli. Compounds demonstrated MIC values significantly lower than standard antibiotics like vancomycin .

Antifungal Efficacy

In vitro assessments revealed that triazole derivatives effectively inhibited the growth of Candida albicans, with some compounds showing comparable efficacy to established antifungals .

Anticancer Studies

Research involving triazole compounds indicated their potential in inducing apoptosis in various cancer cell lines. For example, certain derivatives were found to inhibit cell proliferation and induce cell cycle arrest in breast cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several 1,2,4-triazole derivatives and benzamide-containing analogues. Below is a comparative analysis based on substituents, synthetic routes, and spectral properties:

Substituent Effects on Reactivity and Properties

- Ethoxy vs.

- Propylthio vs. Methylthio : The longer propylthio chain may improve steric shielding of the triazole core, reducing metabolic degradation compared to methylthio analogues .

- Benzamide Linkage : The 4-methoxybenzamide moiety distinguishes this compound from simpler benzamide derivatives (e.g., N-phenylbenzamides in ), offering additional hydrogen-bonding sites for target interactions .

Spectroscopic Differentiation

- IR Spectroscopy : The absence of νS-H (~2500 cm⁻¹) and presence of νC=S (~1250 cm⁻¹) confirm the thione tautomer, aligning with data for compounds [7–9] in .

- NMR : Aromatic protons in the 4-ethoxyphenyl and 4-methoxybenzamide groups would resonate at δ 6.5–8.0 ppm, similar to triazole derivatives in .

Research Findings and Implications

- Bioactivity Potential: While direct biological data for the target compound are unavailable, structurally related 1,2,4-triazoles exhibit antimicrobial and enzyme-inhibitory properties . The propylthio group may enhance binding to cysteine protease targets, as seen in sulfonamide-triazole hybrids .

- Stability : The ethoxy and methoxy substituents likely improve metabolic stability compared to halogenated analogues (e.g., 2,4-difluorophenyl derivatives in ).

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazole scaffold is synthesized via cyclocondensation of thiosemicarbazide with carboxylic acid derivatives. For instance, treatment of 4-ethoxybenzohydrazide with carbon disulfide in alkaline ethanol yields the corresponding 1,3,4-thiadiazole-2-thione, which undergoes ring expansion to form the triazole.

Reaction Conditions :

Functionalization at Position 5

The propylthio group is introduced via nucleophilic displacement of a chloro intermediate. Chlorination of the triazole using phosphorus oxychloride followed by treatment with sodium propylmercaptan affords the 5-(propylthio) derivative.

Optimization Note :

- Excess POCl₃ (1.5 equiv.) ensures complete chlorination.

- Propylmercaptan is added dropwise at 0°C to minimize disulfide formation.

Introduction of the Methylene-Benzamide Side Chain

Aldehyde Intermediate Formation

The 3-position of the triazole is formylated using a Vilsmeier-Haack reaction. Phosphorus oxychloride and dimethylformamide generate the formylating agent, yielding 4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazole-3-carbaldehyde.

Spectroscopic Validation :

- ¹H NMR (CDCl₃) : δ 9.82 (s, 1H, CHO), 7.45–6.85 (m, 4H, Ar-H), 4.12 (q, 2H, OCH₂CH₃), 3.05 (t, 2H, SCH₂), 1.45–0.92 (m, 5H, CH₂CH₂CH₃ + OCH₂CH₃).

Reductive Amination and Amidation

The aldehyde is reduced to the primary amine using sodium borohydride in methanol. Subsequent coupling with 4-methoxybenzoyl chloride in dichloromethane, catalyzed by triethylamine, furnishes the target amide.

Critical Parameters :

- Stoichiometry : 1.2 equiv. NaBH₄ for complete reduction.

- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances amide bond formation efficiency.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

- Cyclization : Ethanol outperforms DMF due to better solubility of intermediates.

- Amidation : Dichloromethane at 0°C suppresses hydrolysis of the acyl chloride.

Catalytic Additives

- Triethylamine : Neutralizes HCl, preventing protonation of the amine nucleophile.

- 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by 30%.

Analytical Characterization

Spectroscopic Data

- ¹³C NMR : 167.8 ppm (C=O), 159.2 ppm (OCH₃), 14.1 ppm (SCH₂CH₂CH₃).

- IR (KBr) : 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (triazole C=N).

Chromatographic Purity

- HPLC : >98% purity (C18 column, 70:30 MeOH:H₂O, 1 mL/min).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

- Propylmercaptan vs. Thiols : Propylmercaptan is preferred over tert-butylthiol due to lower cost and higher reactivity.

Waste Management

- POCl₃ Quenching : Controlled hydrolysis with ice-cold NaOH minimizes PH₃ emission.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this triazole-containing benzamide derivative?

- Methodology :

- Core triazole formation : Begin with cyclocondensation of thiosemicarbazides or thioureas with carboxylic acid derivatives under reflux in ethanol or acetonitrile .

- Substitution reactions : Introduce the ethoxyphenyl and propylthio groups via nucleophilic substitution. Control temperature (60–80°C) and use bases like KCO to enhance reactivity .

- Protective groups : Employ tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during functionalization .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR spectroscopy : H and C NMR to verify substituent positions on the triazole ring and benzamide moiety .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] ion) .

- X-ray crystallography : Resolve crystal structure for absolute configuration validation, as demonstrated for similar triazoles .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm) .

Q. How can researchers conduct initial biological activity screening for antimicrobial or anticancer potential?

- Methodology :

- In vitro assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Control compounds : Compare with known triazole derivatives (e.g., fluconazole for antifungal activity) to establish baseline efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodology :

- Modify substituents : Replace the ethoxy group with halogen (e.g., F, Cl) or bulkier alkoxy chains to assess hydrophobicity/electron effects on target binding .

- Thioether variation : Substitute propylthio with arylthio or shorter alkyl chains to evaluate steric and electronic impacts .

- Biological correlation : Pair structural changes with enzyme inhibition assays (e.g., CYP450 for metabolic stability) .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC values across studies)?

- Methodology :

- Standardize protocols : Use identical cell lines, culture conditions, and assay durations to minimize variability .

- Solubility checks : Confirm compound solubility in DMSO/PBS via dynamic light scattering (DLS) to rule out aggregation artifacts .

- Orthogonal validation : Cross-verify results with apoptosis assays (Annexin V/PI staining) or transcriptomic profiling .

Q. What computational strategies can predict this compound’s molecular targets and binding modes?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or microbial enzymes (e.g., dihydrofolate reductase) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using Phase (Schrödinger) to guide analog design .

Q. How can stability and degradation pathways be analyzed under physiological conditions?

- Methodology :

- Forced degradation : Expose the compound to acidic/basic (pH 2–12), oxidative (HO), and photolytic conditions .

- LC-MS/MS analysis : Monitor degradation products and propose pathways (e.g., hydrolysis of the benzamide group) .

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and assess potency loss via bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.